2-Tert-butoxy-3-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-3-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-(cyclohexyloxy)phenol can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkoxide with an alkyl halide . The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol . The reaction conditions are optimized to favor the formation of the ether product while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-compatible methods for the formation of tert-butyl ethers of alcohols and phenols. These methods often employ catalytic amounts of erbium triflate (Er(OTf)3) under solvent-free conditions at room temperature . The catalyst can be easily recovered and reused without loss of activity, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl ether group provides stability under acidic and basic conditions, making it a suitable protecting group for phenols .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can be performed using alkoxides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arylethanone derivatives, while reduction may produce the corresponding alcohols .
Scientific Research Applications
2-Tert-butoxy-3-(cyclohexyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-(cyclohexyloxy)phenol involves its role as a protecting group for phenols. The tert-butyl ether group prevents unwanted reactions at the phenolic hydroxyl group, allowing for selective reactions at other sites on the molecule . This selectivity is crucial in multi-step organic synthesis, where specific functional groups need to be protected during certain reaction steps .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxyphenol: Similar in structure but lacks the cyclohexyloxy group.
3-Tert-butoxy-4-hydroxybenzaldehyde: Contains an aldehyde group instead of the cyclohexyloxy group.
2-Tert-butoxy-4-methoxyphenol: Contains a methoxy group instead of the cyclohexyloxy group.
Uniqueness
2-Tert-butoxy-3-(cyclohexyloxy)phenol is unique due to the presence of both tert-butoxy and cyclohexyloxy groups on the phenol ring. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15-13(17)10-7-11-14(15)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
CSNVLANIGPSCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.